

exploring the pharmacological profile of NS004

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NS004	
Cat. No.:	B1680083	Get Quote

An In-depth Technical Guide to the Pharmacological Profile of NS004

Disclaimer: The identifier "**NS004**" has been associated with multiple distinct investigational compounds in scientific literature and clinical trial registries. This guide focuses on the most extensively characterized entity, **NS004** (CAS# 141797-92-4), a benzimidazolone derivative primarily known as a large-conductance Ca2+-activated K+ (BKCa) channel activator. Other compounds referenced with similar names (e.g., ASN004, SYN-004, NG004) have different mechanisms of action and therapeutic targets and are not the subject of this document.

Core Pharmacological Profile

NS004, with the chemical name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, is a potent modulator of cellular ion homeostasis and mitochondrial function.[1] Its primary mechanism of action is the activation of large-conductance Ca2+-activated potassium (BKCa) channels.[2][3][4] Additionally, it has been investigated for its role as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and as an inhibitor of mitochondrial function in certain cancer cells.[1][5]

Mechanism of Action at BKCa Channels

NS004 is a BKCa channel opener, also referred to as an activator.[2][3][4] It directly interacts with the channel to increase its open-state probability.[3] This leads to an increased efflux of potassium (K+) ions from the cell, following their electrochemical gradient. The primary effects of **NS004** on BKCa channels are:



- Increased Mean Open Time: The compound extends the duration for which the channel remains open.[3]
- Decreased Interburst Interval: It reduces the time between bursts of channel activity.[3]
- Enhanced Voltage and Calcium Sensitivity: NS004 increases the sensitivity of the BKCa channel to its primary physiological activators: membrane depolarization and intracellular calcium ([Ca2+]i).[3] The activating effect of NS004 is synergistically potentiated by higher concentrations of intracellular Ca2+.

The resulting K+ efflux leads to hyperpolarization of the cell membrane, which can reduce the excitability of cells like smooth muscle cells and neurons.[6] This mechanism underlies the smooth muscle relaxant effects of **NS004** observed in tissues such as the trachea and urinary bladder.[2][4]

Activity as a CFTR Potentiator

NS004 belongs to the benzimidazolone class of compounds, which has been explored for the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. [5][7] In the context of cystic fibrosis, particularly for mutations like F508del-CFTR that result in defective channel gating, "potentiators" are small molecules that help to keep the channel gate open, thereby increasing chloride ion transport.[8][9] While **NS004** has been evaluated in functional assays for CFTR modulation, specific quantitative data on its efficacy as a potentiator are not readily available in the provided literature.[5]

Inhibition of Mitochondrial Function

In human glioma cells, **NS004** has been shown to act as an inhibitor of mitochondrial function. [1][5] This action is characterized by a decrease in the mitochondrial membrane potential, which is accompanied by the inhibition of the mitochondrial respiratory chain.[1][5] This effect occurs at micromolar concentrations and appears to be independent of its action on plasma membrane BKCa channels.[1][5]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for **NS004**.



Parameter	Value	Test System	Description
EC50	5.4 ± 0.8 μM	Human Glioma Cells (LN229)	Half-maximal effective concentration for the decrease in mitochondrial membrane potential. [1][5]
pIC50	5.48 ± 0.13	Guinea-Pig Tracheal Rings	Negative logarithm of the IC ₅₀ for concentration-related relaxation of spontaneous tone.[2]
IC50	~3.3 μM	Guinea-Pig Tracheal Rings	Calculated from pIC ₅₀ ; concentration for half- maximal inhibition of spontaneous tone.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of **NS004** are provided below.

Whole-Cell Patch-Clamp Electrophysiology for BKCa Channel Activity

This technique is used to measure the flow of ions through BKCa channels across the entire cell membrane in response to **NS004**.

- Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the cell
 membrane, after which the membrane patch is ruptured to allow electrical access to the
 cell's interior. The amplifier can "clamp" the voltage across the membrane at a set value and
 measure the resulting current, allowing for the characterization of ion channel activity.[10][11]
- Cell Preparation: Enzymatically isolated cells (e.g., porcine coronary arterial smooth muscle cells) are transferred to a recording chamber on the stage of an inverted microscope and



superfused with an extracellular solution.[12]

- Reagents and Solutions:
 - Pipette (Intracellular) Solution (Example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. pH adjusted to 7.2 with KOH.[13] The free Ca2+ concentration can be buffered with EGTA to desired levels.
 - Bath (Extracellular) Solution (Example): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. pH 7.4, bubbled with 95% O2–5% CO2.[6][14]
 - Test Compound: NS004 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the extracellular solution.
- Experimental Workflow:
 - \circ A glass micropipette with a resistance of 3-7 M Ω is filled with the intracellular solution and mounted on a micromanipulator.[15]
 - Positive pressure is applied to the pipette as it approaches a target cell.[15]
 - Upon contact with the cell membrane, the positive pressure is released, and gentle suction is applied to form a gigaohm seal.[6]
 - A stronger pulse of suction is applied to rupture the membrane, establishing the whole-cell configuration.[11]
 - The cell is held at a specific holding potential (e.g., -60 mV or 0 mV).[12]
 - Voltage steps are applied to depolarize the membrane and elicit outward K+ currents.
 - Control currents are recorded before the application of NS004.
 - The cell is then perfused with the extracellular solution containing NS004 at various concentrations.



The resulting changes in K+ current (IK) are recorded and analyzed to determine the
effect of NS004 on BKCa channel activity.[12] The identity of the current can be confirmed
by its sensitivity to specific BKCa channel blockers like iberiotoxin or charybdotoxin.[2]

Mitochondrial Membrane Potential Assay

This assay is used to quantify the effect of **NS004** on mitochondrial health by measuring the mitochondrial membrane potential ($\Delta \Psi m$).

- Principle: Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondria in a
 potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms
 aggregates that emit red fluorescence. If the ΔΨm is compromised, the dye remains in its
 monomeric form and emits green fluorescence. A decrease in the red/green fluorescence
 ratio indicates mitochondrial depolarization.
- Cell Preparation: Human glioma cells (e.g., LN229) are cultured in appropriate multi-well plates.[1][5]
- Reagents and Solutions:
 - Cell Culture Medium: Standard medium appropriate for the cell line.
 - Fluorescent Dye: JC-1 or a similar potentiometric dye.
 - Test Compound: NS004 dissolved in DMSO and diluted in culture medium.
- Experimental Workflow:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are loaded with the JC-1 dye according to the manufacturer's protocol.
 - After loading, the cells are washed and incubated with fresh medium containing various concentrations of NS004.
 - The plate is incubated for a specified period.



- The fluorescence intensity is measured using a fluorescence plate reader at two wavelength pairs (green: ~485 nm excitation / ~530 nm emission; red: ~530 nm excitation / ~590 nm emission).
- The ratio of red to green fluorescence is calculated for each well. A decrease in this ratio in
 NS004-treated cells compared to control indicates mitochondrial depolarization.
- Dose-response curves are generated to calculate the EC₅₀ value.[1][5]

YFP-Based Halide Influx Assay for CFTR Potentiation

This cell-based assay is a high-throughput method to screen for compounds that can potentiate the function of CFTR channels.

- Principle: Cells are co-transfected to express both the CFTR channel of interest (e.g., F508del-CFTR) and a halide-sensitive Yellow Fluorescent Protein (YFP).[16] The fluorescence of this specific YFP variant is quenched upon binding of halide ions, particularly iodide (I-).[17] When the CFTR channels are open, the addition of extracellular iodide leads to its influx into the cell, causing a rapid quenching of the YFP fluorescence. Potentiator compounds increase the rate and extent of this quenching.[16][17]
- Cell Preparation: A suitable cell line (e.g., HEK293T or Fischer rat thyroid cells) is engineered
 to stably express a halide-sensitive YFP.[18] These cells are then transfected to express the
 desired CFTR variant.
- Reagents and Solutions:
 - Chloride Buffer (e.g., DPBS): Containing NaCl, KCl, KH2PO4, Na2HPO4, MgCl2, CaCl2, and glucose.
 - Iodide Buffer: Equimolar replacement of NaCl and KCl with NaI and KI.
 - CFTR Activator: Forskolin (to raise intracellular cAMP and activate PKA, which phosphorylates and opens the CFTR channel).
 - Test Compound: NS004 dissolved in DMSO and diluted in the chloride buffer.
- Experimental Workflow:

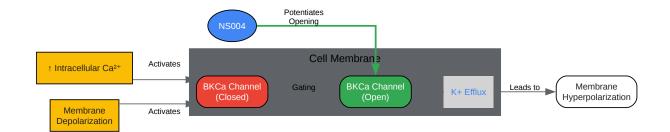


- Cells expressing YFP and CFTR are seeded into a 96- or 384-well plate.[18]
- The cells are washed and then incubated with the chloride buffer containing the test compound (**NS004**) and a CFTR activator like forskolin.
- The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
- The instrument then injects the iodide-containing buffer into each well.
- The fluorescence is monitored kinetically for several seconds to minutes after iodide addition.[18][19]
- The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx. An
 increased quenching rate in the presence of NS004 compared to forskolin alone would
 indicate potentiation activity.
- Dose-response curves can be generated by testing a range of NS004 concentrations to determine its EC₅₀ as a potentiator.

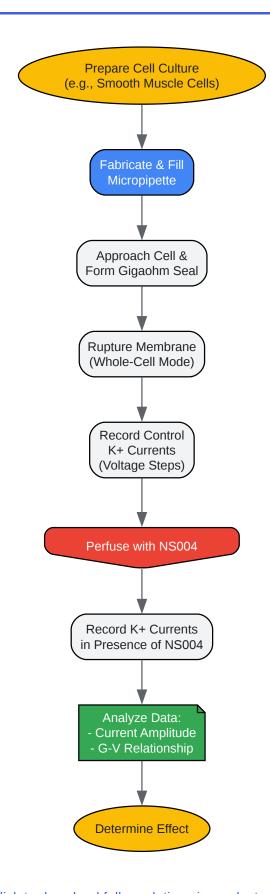
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of **NS004** and a typical experimental workflow.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Effects of K+ channel inhibitors and antagonists on NS-004 evoked relaxations in guineapig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-conductance K+ channel openers NS1619 and NS004 as inhibitors of mitochondrial function in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BK channel activators and their therapeutic perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of pharmacological activation of BK channels PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective-iodide indicator for live-cell imaging and evaluation of CFTR activity - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00086F [pubs.rsc.org]
- 9. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. Differential effects of the BKCa channel openers NS004 and NS1608 in porcine coronary arterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potentiation of ΔF508- and G551D-CFTR-Mediated Cl- Current by Novel Hydroxypyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]



- 18. biorxiv.org [biorxiv.org]
- 19. Identification and Characterization of Novel CFTR Potentiators PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [exploring the pharmacological profile of NS004].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1680083#exploring-the-pharmacological-profile-of-ns004]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com